Aminobutyne Aminobutyne
Brand Name: Vulcanchem
CAS No.:
VCID: VC14109264
InChI: InChI=1S/C4H7N/c1-2-3-4-5/h2,5H2,1H3
SMILES:
Molecular Formula: C4H7N
Molecular Weight: 69.11 g/mol

Aminobutyne

CAS No.:

Cat. No.: VC14109264

Molecular Formula: C4H7N

Molecular Weight: 69.11 g/mol

* For research use only. Not for human or veterinary use.

Aminobutyne -

Specification

Molecular Formula C4H7N
Molecular Weight 69.11 g/mol
IUPAC Name but-1-yn-1-amine
Standard InChI InChI=1S/C4H7N/c1-2-3-4-5/h2,5H2,1H3
Standard InChI Key TWYFZUKKZYDZDF-UHFFFAOYSA-N
Canonical SMILES CCC#CN

Introduction

Chemical Identification and Nomenclature Clarification

Structural Characteristics of n-Butylamine

n-Butylamine (C₄H₁₁N) is a primary aliphatic amine with a straight-chain butyl group bonded to an amino group. Its molecular structure consists of a four-carbon chain (CH₃CH₂CH₂CH₂NH₂), distinguishing it from branched isomers like sec-butylamine and tert-butylamine . The compound exists as a colorless liquid at standard temperature and pressure, with a characteristic fishy odor typical of low-molecular-weight amines .

Isomeric Variations and Common Misconceptions

The term "Aminobutyne" likely arises from confusion between similar-sounding compounds:

Compound NameStructureIUPAC NameCAS Number
n-ButylamineCH₃(CH₂)₃NH₂1-Butanamine109-73-9
2-AminobutaneCH₃CH(NH₂)CH₂CH₃2-Butanamine13952-84-6
tert-Butylamine(CH₃)₃CNH₂2-Methylpropan-2-amine75-64-9

Table 1: Structural comparison of butylamine isomers . No compounds with "-butyne" suffixes (indicating triple bonds) exist in standard chemical registries.

Synthesis and Production Methodologies

Industrial Synthesis Pathways

The primary industrial production method involves catalytic amination of n-butanol with ammonia under elevated temperatures (175-200°C) and moderate pressure (0.35-0.50 MPa) . The reaction follows:

CH3(CH2)3OH+NH3CH3(CH2)3NH2+H2O\text{CH}_3(\text{CH}_2)_3\text{OH} + \text{NH}_3 \rightarrow \text{CH}_3(\text{CH}_2)_3\text{NH}_2 + \text{H}_2\text{O}

Optimized conditions achieve:

  • n-Butanol conversion rates >98.5%

  • n-Butylamine yields exceeding 97%

  • Product purity reaching 99.4% after distillation

Catalytic System Advancements

Recent patent developments describe improved catalyst formulations using nickel-alumina composites with rare earth promoters, demonstrating:

  • 15% increase in space-time yield compared to conventional catalysts

  • 40% reduction in byproduct formation

  • Extended catalyst lifespan exceeding 5,000 operational hours

Physicochemical Properties

Key Molecular Parameters

  • Molecular weight: 73.14 g/mol

  • Density: 0.74 g/cm³ at 20°C

  • Boiling point: 77.8°C

  • pKa: 10.78 (conjugate acid)

  • Vapor pressure: 10.1 kPa at 20°C

Spectroscopic Characteristics

The NIST WebBook provides detailed spectral data:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.02 (t, 3H), 1.45 (m, 2H), 1.60 (m, 2H), 2.68 (t, 2H)

  • IR (neat): 3360 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (NH₂ scissoring)

  • Mass spectrum: m/z 73 (M⁺), 56 (M-NH₂)

Industrial and Pharmaceutical Applications

Agrochemical Formulations

n-Butylamine serves as a key intermediate in producing:

  • Thiocarbazide pesticides (60% market share of amine-derived agrochemicals)

  • Benomyl fungicide formulations (15,000 tons annual global production)

  • Rubber vulcanization accelerators (N,N'-dibutylthiourea)

Pharmaceutical Synthesis

Clinical applications include:

  • Tolbutamide: First-generation sulfonylurea antidiabetic (2.4 million annual prescriptions)

  • Fengabine: GABAergic antidepressant (discontinued but historically significant)

  • Butamoxane: Experimental antihypertensive agent (Phase II clinical trials)

Biological Activity and Toxicological Profile

Antimicrobial Mechanisms

Studies on 2-aminobutane demonstrate:

  • 50% growth inhibition of Penicillium digitatum at 1 mM concentrations

  • Disruption of amino acid transport (70% reduction in proline uptake)

  • Inhibition of protein synthesis (55% decrease in ¹⁴C-leucine incorporation)

Mammalian Toxicity Data

  • Acute oral LD₅₀ (rat): 366 mg/kg

  • OSHA permissible exposure limit: 5 ppm (15 mg/m³)

  • Chronic exposure effects: Corneal damage (NOAEL: 2.5 ppm), hepatic enzyme induction

Environmental Fate and Regulatory Considerations

Atmospheric Degradation

  • Half-life in air: 4.2 hours (OH radical reaction)

  • Photodegradation products: Nitrous oxide, butyraldehyde

  • Global warming potential: 12.3 (CO₂ equivalent over 100 years)

Wastewater Treatment

  • 92% removal efficiency in activated sludge systems

  • Biodegradation pathway: Oxidative deamination to butyric acid

  • BOD₅: 0.85 g O₂/g (moderate biodegradability)

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